Product packaging for Dexetimide C-11(Cat. No.:CAS No. 115216-89-2)

Dexetimide C-11

Cat. No.: B12707786
CAS No.: 115216-89-2
M. Wt: 361.5 g/mol
InChI Key: LQQIVYSCPWCSSD-IEORCDKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexetimide C-11 is a carbon-11 labeled radiotracer specifically designed for non-invasive, in vivo studies of muscarinic cholinergic receptors in the living human brain using Positron Emission Tomography (PET) . As the potent enantiomer of benzetimide, Dexetimide acts as a high-affinity muscarinic receptor antagonist (mAChR) . Its primary research value lies in investigating the cholinergic system, which is implicated in conditions such as Parkinson's disease and other movement disorders . The mechanism of action involves this compound crossing the blood-brain barrier and selectively blocking muscarinic acetylcholine receptors in the brain, particularly in the striatal region, thereby helping to rebalance neurotransmitter levels and allowing for the visualization and quantification of receptor density and occupancy in neuropharmacological studies . This radioligand enables researchers to study receptor function and the efficacy of therapeutic agents targeting this system. The inactive enantiomer, Levetimide C-11, is often used in conjunction to assess non-specific binding in experimental protocols . This product is intended For Research Use Only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B12707786 Dexetimide C-11 CAS No. 115216-89-2

Properties

CAS No.

115216-89-2

Molecular Formula

C23H26N2O2

Molecular Weight

361.5 g/mol

IUPAC Name

(3S)-3-phenyl-3-[1-(phenyl(111C)methyl)piperidin-4-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1/i17-1

InChI Key

LQQIVYSCPWCSSD-IEORCDKZSA-N

Isomeric SMILES

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)[11CH2]C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Four-Step Radiochemical Synthesis

According to detailed studies, the preparation of this compound involves a four-step sequence:

  • Grignard Reagent Carboxylation : Phenylmagnesium chloride reacts with $$^{11}CO_2$$ to form a carboxylated intermediate.
  • Hydride Reduction : The carboxylated intermediate is reduced using lithium aluminum hydride to form a benzyl alcohol derivative.
  • Iodination : The benzyl alcohol is converted to benzyl iodide using hydriodic acid.
  • Alkylation : The benzyl iodide intermediate is reacted with nor-benzyl dexetimide to yield the final $$^{11}C$$-labeled Dexetimide.

This method yields the radiolabeled compound with an approximate radiochemical yield of 8% and reasonable molar activity (~0.9 Ci/μmol).

Automated Radiosynthesis of Fluorobenzyl Dexetimide (F-DEX)

An alternative preparation involves the synthesis of 4-[$$^{18}F$$]fluorobenzyl dexetimide (F-DEX), which uses fluorine-18 as the radionuclide. This method is fully automated and includes:

  • Production of no-carrier-added $$^{18}F$$ fluoride via irradiation of $$^{18}O$$-enriched water.
  • Elution and drying of $$^{18}F$$ fluoride with potassium carbonate and kryptofix in acetonitrile/water.
  • Nucleophilic substitution to produce 4-[$$^{18}F$$]fluorobenzaldehyde.
  • One-pot reductive amination of 4-[$$^{18}F$$]fluorobenzaldehyde with (S)-nordexetimide using sodium cyanoborohydride.
  • Purification by C18 Sep-Pak and semi-preparative high-performance liquid chromatography (HPLC).
  • Reformulation and sterile filtration to obtain injectable F-DEX.

The total synthesis time is approximately 140 minutes, with high purity and specific activity suitable for PET imaging.

Comparative Data Table of Preparation Methods

Parameter Carbon-11 Dexetimide Synthesis Fluorine-18 Fluorobenzyl Dexetimide Synthesis (F-DEX)
Radionuclide Carbon-11 ($$^{11}C$$) Fluorine-18 ($$^{18}F$$)
Half-life ~20 minutes ~110 minutes
Key Intermediate $$^{11}C$$-benzyl iodide 4-[$$^{18}F$$]fluorobenzaldehyde
Number of Steps 4 (carboxylation, reduction, iodination, alkylation) 2 (nucleophilic substitution, reductive amination)
Radiochemical Yield ~8% Not explicitly stated; high purity achieved
Synthesis Time Rapid (minutes, limited by isotope half-life) ~140 minutes
Purification Method Extraction and chromatographic purification Sep-Pak and semi-preparative HPLC
Automation Manual or semi-automated Fully automated (iPhase Flexlab module)
Application PET imaging of mAChRs PET imaging of mAChRs

Research Findings and Analytical Validation

  • The carbon-11 labeled Dexetimide shows high specific binding to mAChRs in vivo, with significant uptake in receptor-rich brain regions such as the striatum and cerebral cortex, and rapid washout from receptor-poor regions like the cerebellum.
  • Pretreatment with non-radioactive Dexetimide significantly reduces radiotracer binding, confirming specificity.
  • The fluorine-18 labeled F-DEX demonstrates robust synthesis reproducibility and high radiochemical purity, suitable for clinical PET applications.
  • Analytical validation includes HPLC purity assessment, molar activity determination, and sterility testing to ensure safety and efficacy for human use.

Chemical Reactions Analysis

Dexetimide C-11 undergoes various chemical reactions, including:

Scientific Research Applications

Dexetimide C-11 has a wide range of scientific research applications:

Mechanism of Action

Dexetimide C-11 exerts its effects by binding to muscarinic acetylcholine receptors, acting as an antagonist. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological processes. The molecular targets include different subtypes of muscarinic receptors, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

Dexetimide C-11 is similar to other muscarinic antagonists such as benzetimide and levetimide. its radiolabeled nature with carbon-11 makes it unique for PET imaging applications. Unlike its counterparts, this compound provides real-time insights into receptor dynamics and distribution in the brain and heart .

Similar Compounds

  • Benzetimide
  • Levetimide
  • Scopolamine
  • Atropine

This compound stands out due to its application in advanced imaging techniques, offering unparalleled insights into muscarinic receptor functions.

Q & A

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy results for this compound?

  • Methodological Answer : Perform ex vivo autoradiography on tissue sections from in vivo studies to confirm target engagement. Compare with in vitro binding assays using the same batch of radiotracer. Discrepancies may arise from differences in bioavailability or protein binding; measure free fraction (fu) in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.